2-Chloro-5-(trifluoromethoxy)aniline
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Overview
Description
2-Chloro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the second position and a trifluoromethoxy group at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxybenzene followed by catalytic hydrogenation. The nitration process is carried out at temperatures between -20°C and +80°C, resulting in the formation of nitro derivatives, which are then hydrogenated to yield the desired aniline compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-(trifluoromethoxy)aniline is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
2-Chloro-5-(trifluoromethoxy)aniline is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHNMISYMABKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542836 |
Source
|
Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-26-0 |
Source
|
Record name | 2-Chloro-5-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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